Eg5-I

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d'Eg5-I implique plusieurs étapes, commençant par la préparation de l'échafaudage principal, suivie d'une fonctionnalisation pour introduire des substituants spécifiques qui améliorent son activité inhibitrice. La voie de synthèse implique généralement :

Formation de l'échafaudage principal : Cette étape implique la construction d'un noyau hétérocyclique, souvent par des réactions de cyclisation.

Fonctionnalisation : Introduction de divers groupes fonctionnels sur l'échafaudage principal pour améliorer l'affinité de liaison et la sélectivité. Cela peut impliquer des réactions telles que l'alkylation, l'acylation et l'halogénation.

Méthodes de production industrielle

La production industrielle d'this compound nécessite l'optimisation de la voie de synthèse pour garantir la scalabilité et la rentabilité. Cela implique :

Optimisation du processus : Affiner les conditions réactionnelles, telles que la température, la pression et le choix du solvant, pour maximiser le rendement et minimiser les sous-produits.

Automatisation : Utiliser des plateformes de synthèse automatisées pour augmenter le débit et la cohérence.

Contrôle qualité : Mettre en œuvre des mesures rigoureuses de contrôle qualité pour garantir la pureté et la puissance du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Eg5-I subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des oxydes correspondants, ce qui peut modifier son activité biologique.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, affectant potentiellement son affinité de liaison.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont souvent utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les mécanismes de la mitose et le rôle de la protéine du fuseau kinésien dans la division cellulaire.

Biologie : Employé en recherche en biologie cellulaire et moléculaire pour étudier les effets de l'inhibition mitotique sur la progression du cycle cellulaire et l'apoptose.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer, en particulier dans les cancers qui présentent des niveaux élevés d'expression de la protéine du fuseau kinésien.

Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux et comme composé de référence dans la découverte et le développement de médicaments

Mécanisme d'action

This compound exerce ses effets en se liant à la protéine du fuseau kinésien, inhibant son activité ATPase. Cette inhibition empêche la formation correcte du fuseau bipolaire, entraînant un arrêt mitotique et une apoptose subséquente des cellules cancéreuses. Les cibles moléculaires comprennent les sites de liaison allostériques sur la protéine du fuseau kinésien, qui sont essentiels à son activité motrice .

Applications De Recherche Scientifique

Eg5-I has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the mechanisms of mitosis and the role of kinesin spindle protein in cell division.

Biology: Employed in cellular and molecular biology research to investigate the effects of mitotic inhibition on cell cycle progression and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in cancers that exhibit high levels of kinesin spindle protein expression.

Industry: Utilized in the development of new anti-cancer drugs and as a reference compound in drug discovery and development

Mécanisme D'action

Eg5-I exerts its effects by binding to the kinesin spindle protein, inhibiting its ATPase activity. This inhibition prevents the proper formation of the bipolar spindle, leading to mitotic arrest and subsequent apoptosis of the cancer cells. The molecular targets include the allosteric binding sites on the kinesin spindle protein, which are crucial for its motor activity .

Comparaison Avec Des Composés Similaires

Eg5-I est comparé à d'autres inhibiteurs de la protéine du fuseau kinésien, tels que le monastrol et l'ispinesib. Bien que tous ces composés ciblent la même protéine, this compound présente des caractéristiques structurelles uniques qui améliorent son affinité de liaison et sa sélectivité. Les composés similaires comprennent :

Monastrol : Le premier inhibiteur sélectif de la protéine du fuseau kinésien, connu pour son phénotype de fuseau monoastral distinctif.

Ispinesib : Un inhibiteur puissant à forte sélectivité pour la protéine du fuseau kinésien, utilisé dans les essais cliniques pour le traitement du cancer

This compound se distingue par ses propriétés pharmacocinétiques améliorées et ses effets hors cible réduits, ce qui en fait un candidat prometteur pour un développement ultérieur en tant qu'agent anticancéreux .

Activité Biologique

Eg5, also known as kinesin spindle protein (KSP), is a motor protein that plays a crucial role in mitosis by facilitating the separation of chromosomes through the formation of a bipolar spindle. Inhibitors of Eg5, such as Eg5-I, have garnered significant attention in cancer research due to their potential as therapeutic agents. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and potential clinical applications.

Eg5 functions by moving along microtubules and is essential for the proper alignment and segregation of chromosomes during cell division. Inhibition of Eg5 disrupts this process, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells. The primary mechanism through which Eg5 inhibitors operate involves the blockade of ATPase activity, which is necessary for the motor function of Eg5.

Research Findings

Recent studies have highlighted the efficacy of various Eg5 inhibitors, including YL001 and monastrol. These compounds demonstrate significant antitumor activity across multiple cancer cell lines.

Table 1: Efficacy of Eg5 Inhibitors in Various Cancer Cell Lines

| Compound | Cell Line | EC50 (μM) | Observations |

|---|---|---|---|

| YL001 | CNE-2Z (nasopharyngeal cancer) | 5-10 | Highly sensitive to treatment |

| YL001 | K562 (leukemia) | 10-15 | Significant growth inhibition |

| YL001 | HT1080 (fibrosarcoma) | >70 | Resistant to treatment |

| Monastrol | HeLa | 0.7 | Induces monoastral spindles |

The data indicate that the sensitivity to Eg5 inhibitors correlates with the expression levels of the Eg5 gene across different cell lines. For instance, HeLa cells exhibit higher expression levels and are more responsive to treatment compared to HT1080 cells, which show resistance due to lower expression levels of Eg5 .

Case Studies

Several case studies have illustrated the potential of Eg5 inhibitors in clinical settings:

- Multiple Myeloma : The compound Arry-520 (filanesib), an Eg5 inhibitor, has shown promising results in clinical trials for patients with multiple myeloma. It demonstrated significant efficacy in reducing tumor burden and improving patient outcomes .

- Breast Cancer : A study involving breast cancer models indicated that treatment with monastrol led to increased apoptosis and reduced tumor growth, suggesting that targeting Eg5 could be a viable strategy for therapy-resistant tumors .

- Combination Therapy : Research has indicated that combining Eg5 inhibitors with traditional chemotherapeutics may enhance overall efficacy. For example, synergy between YL001 and tubulin-targeting agents was observed, suggesting a potential strategy to overcome drug resistance .

Challenges and Future Directions

Despite the promising results associated with Eg5 inhibitors, challenges remain in their development. Many compounds exhibit limited efficacy due to the development of resistance mechanisms. Ongoing research is focused on:

- Identifying New Binding Sites : Exploring alternative binding sites on Eg5 could lead to the development of more effective inhibitors.

- Drug Synergy : Investigating combinations with existing chemotherapeutics to enhance treatment outcomes.

- Biomarker Development : Establishing biomarkers for predicting patient response to Eg5 inhibitors could facilitate personalized therapy approaches .

Propriétés

IUPAC Name |

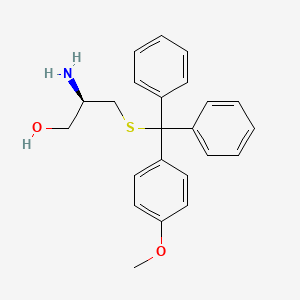

(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2S/c1-26-22-14-12-20(13-15-22)23(27-17-21(24)16-25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21,25H,16-17,24H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYHDWRETJHQFE-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Monastrol interact with Eg5 and what are the downstream effects?

A1: Monastrol specifically inhibits the mitotic kinesin Eg5. [, ] This inhibition stems from Monastrol's ability to bind to the Eg5 motor domain, disrupting its interaction with microtubules. [, ] This binding interferes with Eg5's function in establishing the bipolar spindle during cell division by preventing the cross-linking and sliding apart of anti-parallel microtubules. [] Consequently, cells treated with Monastrol arrest in mitosis, exhibiting monopolar spindles and unseparated centrosomes. [] This prolonged mitotic arrest ultimately leads to apoptotic cell death, highlighting Monastrol's potential as an anti-cancer agent. []

Q2: Can you elaborate on the structural insights into Monastrol's interaction with Eg5 and how this information can guide the development of more potent inhibitors?

A2: Crystallographic studies of the Eg5 motor domain in complex with Monastrol and its analogs have been crucial in understanding the molecular basis of inhibition. [] These studies reveal that Monastrol binds to a specific pocket in the Eg5 motor domain, primarily through hydrophobic interactions. [] The crystal structures pinpoint key residues involved in inhibitor binding and highlight the importance of the three phenyl rings of Monastrol for its interaction with the hydrophobic pocket. []

- Revealing opportunities for optimization: The crystal structures highlight specific areas within the binding pocket that could accommodate modifications to enhance interactions, such as the addition of fluorine atoms observed to increase potency in Monastrol analogs. []

- Analyzing structure-activity relationships (SAR): By systematically modifying Monastrol's structure and evaluating the resulting changes in potency, researchers can establish structure-activity relationships. This information guides the development of more potent and selective Eg5 inhibitors with improved pharmacological profiles. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.